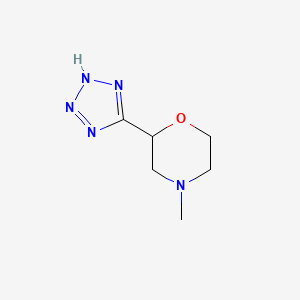

4-methyl-2-(2H-tetrazol-5-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(2H-tetrazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-11-2-3-12-5(4-11)6-7-9-10-8-6/h5H,2-4H2,1H3,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPICHJRYPUWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Scalable Synthesis of 4-methyl-2-(2H-tetrazol-5-yl)morpholine via Zinc-Catalyzed [3+2] Cycloaddition

[1]

Abstract & Application Scope

This technical guide details the synthesis of 4-methyl-2-(2H-tetrazol-5-yl)morpholine (Target 1 ) from 4-methylmorpholine-2-carbonitrile (Precursor 2 ).[1]

The 5-substituted tetrazole moiety acts as a lipophilic, metabolically stable bioisostere of the carboxylic acid group (

Keywords: Bioisosteres, Click Chemistry, [3+2] Cycloaddition, Zinc Bromide, Green Chemistry, Zwitterionic Workup.

Retrosynthetic Analysis & Mechanism

The transformation relies on the activation of the nitrile group by a Lewis acid (Zinc) followed by the nucleophilic attack of the azide anion.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the coordination of the nitrile to the Zinc center, which lowers the activation energy for the cycloaddition.

Figure 1: Mechanism of Zinc-catalyzed formation of 5-substituted tetrazoles.[1][3] Zn(II) acts as a Lewis acid, activating the nitrile.

Safety Protocols (Critical)

WARNING: Sodium azide (

| Hazard | Risk Description | Mitigation Strategy |

| Hydrazoic Acid ( | Highly toxic/explosive gas formed upon acidification of azides.[5] | Maintain reaction pH > 7.[7] Use Zn salts (buffers to pH ~8). Never add acid to the reaction while significant unreacted azide remains without cooling and ventilation. |

| Heavy Metal Azides | Shock-sensitive explosives formed with Cu, Pb, Hg. | Strictly Ban metal spatulas or needles. Use Teflon/glass equipment. Do not dispose of azide solutions down drains with lead piping.[5][8] |

| Diazidomethane | Explosive compound formed with DCM/CHCl3. | Do NOT use halogenated solvents (DCM, Chloroform) during the reaction or workup of azides. |

Experimental Protocol

Materials & Reagents[9]

-

Precursor: 4-methylmorpholine-2-carbonitrile (1.0 equiv)[1]

-

Reagent: Sodium Azide (

) (1.1 – 1.3 equiv)[2] -

Catalyst: Zinc Bromide (

) (1.0 equiv) or Zinc Chloride ( -

Solvent: Deionized Water (0.5 M concentration relative to nitrile)

-

Workup: 3N HCl, Ethyl Acetate (EtOAc), n-Butanol (for extraction of polar product).

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylmorpholine-2-carbonitrile (10 mmol, 1.26 g) in water (20 mL).

-

Add Zinc Bromide (10 mmol, 2.25 g). The solution may become slightly cloudy.

-

Add Sodium Azide (11 mmol, 0.72 g) cautiously.

-

Expert Note: The order of addition matters.[8] Adding azide to the zinc/nitrile mixture ensures immediate complexation. The pH of this mixture typically self-buffers to ~7-8, preventing

formation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Step 2: Cycloaddition

-

Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring.

-

Monitor reaction progress via LC-MS (Target Mass: ~170.1 [M+H]+).

Step 3: Workup & Isolation (The "Zwitterion Challenge")

Critical Insight: The product contains a basic tertiary amine (morpholine N) and an acidic tetrazole. Standard acidic workup yields the hydrochloride salt, which is highly water-soluble. Standard basic workup yields the salt. We must isolate the neutral zwitterion or the hydrochloride salt carefully.*

-

Cool the mixture to room temperature.

-

Acidification: Slowly add 3N HCl until pH reaches 1–2.

-

Zinc Removal (Chelation/Precipitation):

-

If a precipitate forms (unlikely for this polar molecule), filter it.

-

If homogenous, proceed to extraction.

-

-

Isolation Strategy (Select based on purity needs):

-

Method A (Salt Isolation): Evaporate the acidic aqueous layer to dryness under reduced pressure. Triturate the residue with Ethanol/MeOH to extract the organic salt, leaving behind inorganic zinc/sodium salts.

-

Method B (Isoelectric Extraction - Recommended): Adjust pH to the isoelectric point (approx pH 4.5–5.5) using dilute NaOH. The product exists as a zwitterion. Extract continuously with n-Butanol or IPA/CHCl3 (3:1) .[1] (Note: Avoid CHCl3 if unreacted azide is present; ensure quench first).

-

Method C (Resin): Pass the aqueous mixture through a cation exchange resin (Dowex 50W). Wash with water (removes Zn/Na salts), then elute product with 2M

.

-

Purification[1]

-

Recrystallization: Methanol/Ether or Ethanol.

-

Yield Expectation: 75–85%.

-

Characterization:

-

1H NMR (

): Look for the disappearance of the nitrile -

13C NMR: Tetrazole quaternary carbon typically appears at ~155–160 ppm.

-

Process Workflow & Decision Tree

The following flowchart guides the researcher through the critical workup decisions, specifically addressing the amphoteric nature of the morpholine-tetrazole hybrid.

Figure 2: Workup decision tree. The solubility of the zwitterionic product dictates the extraction pathway.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[4][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][3][4] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[10] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

-

Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6814. Link

-

University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guidelines. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. papersflow.ai [papersflow.ai]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 10. uokerbala.edu.iq [uokerbala.edu.iq]

Application Notes & Protocols: A Researcher's Guide to the N-Methylation of 2-(2H-tetrazol-5-yl)morpholine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Methylated Tetrazoles in Drug Discovery

The tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, prized as a bioisosteric replacement for the carboxylic acid group.[1][2][3][4] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates.[4] N-alkylation of the tetrazole ring, particularly methylation, offers a critical vector for molecular design, allowing for the fine-tuning of a compound's steric and electronic properties to optimize target engagement and cellular permeability.

The subject of this guide, 2-(2H-tetrazol-5-yl)morpholine, represents a common scaffold where such modifications are explored. However, the N-methylation of 5-substituted 1H-tetrazoles is not a trivial undertaking. The tetrazole ring exists as a dynamic equilibrium of two aromatic tautomers, 1H and 2H.[5] This inherent tautomerism presents the principal challenge in its alkylation: controlling the regioselectivity to favor methylation at either the N1 or N2 position, as the biological activity of the resulting isomers can differ significantly.[6][7]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of common reagents and detailed protocols for the N-methylation of 2-(2H-tetrazol-5-yl)morpholine, with a strong emphasis on the factors governing regiochemical outcomes.

The Core Challenge: Regioselectivity in Tetrazole Methylation

The reaction of a 5-substituted tetrazole with a methylating agent typically yields a mixture of two constitutional isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The ratio of these products is highly dependent on a multitude of factors.

Caption: Tautomerism of 5-substituted tetrazoles leads to two potential N-methylation products.

Key factors influencing the N1 vs. N2 regioselectivity include:

-

Steric Hindrance: Bulky substituents at the C5 position generally favor alkylation at the less sterically hindered N2 position.[8]

-

Electronic Effects: Electron-withdrawing groups at C5 tend to increase the acidity of the N1-H, favoring N1 alkylation, while electron-donating groups can favor N2 alkylation.[8]

-

Reaction Conditions: The choice of solvent, base, temperature, and the nature of the cation (in the case of pre-formed tetrazolate salts) can significantly alter the isomer ratio.[8]

-

Methylating Agent: The reactivity and mechanism of the methylating agent itself play a crucial role. Harder electrophiles may favor reaction at the site of highest electron density.

Methodology I: Classical N-Methylation with Alkyl Halides

Methyl iodide (MeI) is a workhorse reagent for N-methylation due to its high reactivity and commercial availability.[9] This method typically proceeds via an SN2 mechanism where the deprotonated tetrazolate anion acts as the nucleophile.

Protocol 1: General Procedure using Methyl Iodide and K₂CO₃

This protocol is a common starting point for general tetrazole methylation, often yielding a mixture of isomers that require chromatographic separation.

Rationale: Potassium carbonate is a mild, inexpensive base, suitable for deprotonating the acidic tetrazole proton. Acetonitrile or DMF are used as polar aprotic solvents to dissolve the tetrazolate salt and facilitate the SN2 reaction.

Step-by-Step Protocol:

-

To a solution of 2-(2H-tetrazol-5-yl)morpholine (1.0 mmol, 155.2 mg) in anhydrous acetonitrile (10 mL), add potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg).

-

Stir the suspension vigorously at room temperature for 20-30 minutes.

-

Add methyl iodide (MeI) (1.2 mmol, 75 µL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 40-50 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2-methylated isomers.

Methodology II: High-Efficiency N-Methylation with Sulfates

Dimethyl sulfate (DMS) is a potent, cost-effective, and highly efficient methylating agent often used in industrial applications.[10][11] It is more reactive than methyl iodide but also more toxic and requires careful handling.

Protocol 2: N-Methylation using Dimethyl Sulfate (DMS)

This method often provides higher yields and faster reaction times compared to methyl iodide.

Rationale: The high reactivity of DMS allows for efficient methylation under mild basic conditions.[10] Using a base like sodium bicarbonate can sometimes offer improved selectivity.[11]

Step-by-Step Protocol:

-

In a well-ventilated fume hood, dissolve 2-(2H-tetrazol-5-yl)morpholine (1.0 mmol, 155.2 mg) in acetone or THF (10 mL).

-

Add a suitable base, such as sodium bicarbonate (NaHCO₃) (1.2 mmol, 100.8 mg) or potassium carbonate (K₂CO₃) (1.2 mmol, 165.8 mg).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add dimethyl sulfate (DMS) (1.1 mmol, 104 µL) dropwise. Caution: DMS is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

-

Stir the reaction at room temperature or gentle heat (40 °C) for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding an aqueous solution of ammonium hydroxide (1 M, 5 mL) to destroy any excess DMS. Stir for 1 hour.

-

Pour the mixture into water (20 mL) and extract with dichloromethane or ethyl acetate (3 x 20 mL).[12]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to separate the isomers.

Methodology III: Selective N-Methylation Protocols

Achieving high regioselectivity is often paramount. Several methods have been developed to preferentially yield either the N1 or N2 isomer.

Protocol 3: N1-Selective Methylation using Methyl 2,2,2-Trichloroacetimidate

This method has been reported to show a strong preference for the formation of the N1-methylated isomer.[6][13]

Rationale: The proposed mechanism involves activation of the trichloroacetimidate by a catalytic amount of a strong acid like TMSOTf. The tetrazole then attacks the methyl group, with the transition state leading to the N1 isomer being sterically or electronically favored.[6]

Step-by-Step Protocol:

-

To a solution of 2-(2H-tetrazol-5-yl)morpholine (1.0 mmol, 155.2 mg) in a dry solvent such as dichloromethane or 1,2-dichloroethane (10 mL) under an inert atmosphere (N₂ or Ar), add methyl 2,2,2-trichloroacetimidate (1.2 mmol).[12]

-

Cool the solution to 0 °C.

-

Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH) (e.g., 0.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by column chromatography.

Protocol 4: N2-Selective Methylation using Alcohols with a Brønsted or Lewis Acid

Alkylation of tetrazoles using an alcohol as the alkylating agent in the presence of an acid catalyst can be highly selective for the N2 position.[6][12]

Rationale: The acid catalyst (e.g., HBF₄ or BF₃·Et₂O) activates the alcohol, making it a better electrophile. The regioselectivity is thought to arise from the specific transition state geometry favored under these conditions, often leading to the thermodynamically more stable N2 isomer.[6]

Step-by-Step Protocol:

-

Dissolve 2-(2H-tetrazol-5-yl)morpholine (1.0 mmol, 155.2 mg) and methanol (1.2 mmol, 48 µL) in 1,2-dichloroethane (5 mL).

-

Add boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 mmol, 188 µL) dropwise at room temperature.[12]

-

Stir the reaction mixture at room temperature or elevate to 50-80 °C as needed, monitoring by TLC.

-

Upon completion, cool the reaction and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL).[12]

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired N2-methylated tetrazole.

Summary and Comparison of Methods

Caption: Workflow for selecting an appropriate N-methylation protocol.

| Method | Reagent(s) | Typical Conditions | Selectivity | Advantages | Disadvantages |

| Protocol 1 | Methyl Iodide (MeI) | K₂CO₃, MeCN, 40-50 °C | Mixture of N1/N2 | Readily available, standard procedure | Often poor selectivity, requires purification |

| Protocol 2 | Dimethyl Sulfate (DMS) | K₂CO₃/NaHCO₃, Acetone, RT-40 °C | Mixture of N1/N2 | Highly reactive, cost-effective | High toxicity, requires careful handling |

| Protocol 3 | Methyl 2,2,2-Trichloroacetimidate | cat. TMSOTf, DCM, RT | N1-Selective[6] | High N1 regioselectivity | Reagent is expensive, long reaction times |

| Protocol 4 | Methanol / BF₃·Et₂O | BF₃·Et₂O, DCE, RT-80 °C | N2-Selective[6][12] | High N2 regioselectivity, uses cheap alcohol | Requires stoichiometric Lewis acid |

References

- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). University of Toronto.

- Regioselectivity of Tetrazole Alkylation. (2025). BenchChem Technical Support Center.

- Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.

- Trityl Group Deprotection from Tetrazoles. (2015). Thieme Gruppe.

- Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042.

- Positional selectivity of the methylation of 5-substituted tetrazolate anions. ResearchGate.

- Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(6), 3810-3816.

- Tetrazole: Novel Building Blocks for Drug. (2025). ChemicalBook.

- Methylation of carboxylic acid using diazomethane. (2025). ChemTube3D.

- METHYLATION OF 5-HYDROXYTETRAZOLE. ElectronicsAndBooks.

- Dimethyl sulfate: a secret tool for methylation. (2025). Chemical Synthesis Platform.

- An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. (2025). ResearchGate.

- Regioselective N1‐methylation of 1h‐tetrazoles with Methyl 2,2,2‐Trichloroacetimidate. AMiner.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.

- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ.

- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619-1626.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2025). MDPI.

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed.

- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2024). PMC.

- Synthesis of N1-submitted and N2-submitted 5-aryl-tetrazolyl alkylamines. (2019). ResearchGate.

Sources

- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrazole: Novel Building Blocks for Drug_Chemicalbook [m.chemicalbook.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]

- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. aminer.org [aminer.org]

Procedure for converting morpholine-2-carbonitrile to tetrazole

Executive Summary

This application note details the validated procedure for the conversion of morpholine-2-carbonitrile to 5-(morpholin-2-yl)-1H-tetrazole . The transformation utilizes a [3+2] cycloaddition of the nitrile with an azide source.[1][2][3][4]

While classic methods utilize ammonium chloride (

Critical Strategic Note: Direct conversion of the free-base amine (morpholine-2-carbonitrile) is not recommended due to catalyst poisoning and side reactions. This protocol mandates the use of N-Boc-morpholine-2-carbonitrile as the starting material, followed by a controlled deprotection step if the free amine is required.

Strategic Considerations & Mechanism

Why Zinc-Catalysis?

The reaction between a nitrile and an azide ion is kinetically slow due to the high activation energy required to overcome the electrostatic repulsion between the anionic azide and the electron-rich nitrile nitrogen.

-

Classic Method (

): Relies on the formation of -

Zinc Method (

): The Lewis acid

Mechanistic Pathway

The cycle involves the formation of a tetrazolyl-zinc intermediate, which is hydrolyzed during the acidic workup to release the free tetrazole.

Figure 1: Mechanistic pathway of Zinc-catalyzed tetrazole formation.

Materials & Reagents

| Reagent | CAS Registry # | Equiv. | Role |

| N-Boc-morpholine-2-carbonitrile | Substrate specific | 1.0 | Starting Material |

| Sodium Azide ( | 26628-22-8 | 1.1 - 1.5 | Azide Source |

| Zinc Bromide ( | 7699-45-8 | 1.0 | Lewis Acid Catalyst |

| Water / Isopropanol (2:1) | N/A | Solvent | Reaction Medium |

| Hydrochloric Acid (3N) | 7647-01-0 | Excess | Quenching/Protonation |

| Ethyl Acetate | 141-78-6 | N/A | Extraction Solvent |

Experimental Protocol (Preferred Method)

Phase 1: Cycloaddition (Tetrazole Formation)

1. Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-morpholine-2-carbonitrile (10 mmol, 2.12 g) in a mixture of Water (20 mL) and Isopropanol (10 mL).

-

Note: The organic co-solvent helps solubilize the protected morpholine.

2. Reagent Addition:

Add Zinc Bromide (

-

Caution: Use a plastic or ceramic spatula for Sodium Azide. Never use metal spatulas (risk of shock-sensitive metal azide formation).

3. Reaction: Heat the reaction mixture to reflux (approx. 85-90°C) with vigorous stirring.

-

Duration: 12–24 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS. The nitrile peak should disappear, and a more polar peak (tetrazole) should appear.

Phase 2: Workup & Isolation

4. Quenching: Cool the reaction mixture to room temperature. Add 3N HCl (15 mL) slowly.

-

Observation: Vigorous bubbling may occur if excess azide is present (evolution of

and -

Purpose: This step breaks the Zinc-Tetrazole complex and protonates the tetrazole ring (

).

5. Extraction: Add Ethyl Acetate (30 mL) and stir for 10 minutes. Transfer to a separatory funnel.

-

Separate the organic layer.[5]

-

Extract the aqueous layer two more times with Ethyl Acetate (2 x 20 mL).

6. Washing: Combine the organic layers.[3][5] Wash with 0.1N HCl (to remove trace Zinc salts) and then with Brine (saturated NaCl).

7. Drying & Concentration:

Dry the organic phase over anhydrous Sodium Sulfate (

8. Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography (Gradient: 0-10% Methanol in Dichloromethane).

Phase 3: Deprotection (Optional - To obtain free amine)

If the target is the free amine (zwitterionic species):

-

Dissolve the N-Boc intermediate in Dichloromethane (DCM) .

-

Add Trifluoroacetic acid (TFA) (10-20 equivalents) at 0°C.

-

Stir at Room Temperature for 2 hours.

-

Concentrate to dryness.

-

Isolation of Zwitterion: Dissolve residue in minimum MeOH and neutralize with dilute

or Amberlyst A-21 (free base resin) until pH ~6-7. The zwitterionic product often precipitates or can be isolated by lyophilization.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-Boc-5-(morpholin-2-yl)-1H-tetrazole.

Safety & Hazard Analysis (Critical)

| Hazard | Risk Level | Mitigation Strategy |

| Sodium Azide ( | High | Highly toxic. Contact with acid releases explosive/toxic |

| Hydrazoic Acid ( | Severe | Generated during acidification.[3][6] Perform all acidification steps in a high-efficiency fume hood. Keep sash low. |

| Heavy Metals | High | Azides form shock-sensitive explosives with Cu, Pb, Hg.[6] No metal spatulas. Inspect drain lines if disposing (neutralize first). |

| Zinc Bromide | Moderate | Corrosive and hygroscopic. Handle with gloves.[6][8] |

Self-Validating Safety Check: Before acidification (Step 4), ensure the reaction vessel is in a fume hood and that you have a saturated Sodium Bicarbonate solution nearby to neutralize any accidental spills.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Reaction temperature too low. | Ensure vigorous reflux (internal temp >85°C).[3] Zn-catalysis requires thermal energy. |

| Emulsion during extraction | Amphiphilic nature of Boc-morpholine. | Add brine or a small amount of MeOH to break emulsion. Filter through Celite if solids persist. |

| Product remains in aqueous | pH is too high (Tetrazole is deprotonated). | Ensure aqueous layer pH is < 2 before extraction. Tetrazoles ( |

| "Sticky" Solid | Trace Zinc salts remaining. | Wash organic layer thoroughly with 0.1N HCl or EDTA solution to chelate Zn. |

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 125(33), 9983–9987.[10]

-

BenchChem. (2025).[3] Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem Application Notes.

-

Yale Environmental Health & Safety. (2023). Sodium Azide Safety Guidelines. Yale University EHS.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. rsc.org [rsc.org]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Tetrazole Synthesis from Morpholine Nitriles

Topic: Optimization of [3+2] Cycloaddition for Morpholine-Substituted Nitriles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4

Core Directive & Scientific Context

The "Morpholine Challenge" in Tetrazole Synthesis

Synthesizing tetrazoles from morpholine-containing nitriles presents a unique set of competing chemical behaviors. Unlike simple aromatic nitriles, morpholine substrates introduce a basic tertiary amine and a Lewis-basic oxygen into the reaction matrix.

Why Standard Protocols Fail:

-

Catalyst Poisoning: The morpholine nitrogen is a competent ligand. In Zinc-catalyzed protocols, the substrate often chelates the Zn(II) center, effectively removing the catalyst required to activate the nitrile.

-

Solubility Mismatches: The formation of the tetrazole creates an amphoteric species (zwitterion) containing both a basic amine and an acidic tetrazole (

). This often leads to products trapping themselves in the aqueous phase during workup or failing to precipitate at standard pH levels. -

Sublimation of Additives: Traditional methods using ammonium chloride (

) often stall because the salt sublimes onto the condenser before conversion is complete, a process accelerated by the high temperatures required for hindered nitriles.

Mechanistic Insight (The "Why")

To solve yield issues, one must understand the activation energy barrier. The nitrile carbon is not sufficiently electrophilic to accept the azide anion without activation.

Diagram 1: Zinc-Mediated Activation Pathway

This pathway illustrates why "catalytic" loading often fails with morpholine substrates—the catalyst gets sequestered.

Figure 1: Mechanism of Zn(II) catalyzed tetrazole formation highlighting the competitive chelation trap specific to amino-nitriles.

Optimized Experimental Protocols

Method A: The "Stoichiometric Zinc" Protocol (Recommended)

Best for: General morpholine nitriles, green chemistry compliance, and ease of scale-up.

The Logic: Instead of catalytic Zn(II), we use stoichiometric amounts to saturate the morpholine chelation sites, leaving free Zn(II) available to activate the nitrile.

Reagents:

-

Morpholine Nitrile (1.0 equiv)

-

Sodium Azide (

) (1.3 equiv) -

Zinc Bromide (

) (1.0 - 1.5 equiv) [Critical Modification] -

Solvent: Water/Isopropanol (2:1) or Water/DMF (if solubility is poor)

Step-by-Step:

-

Setup: In a pressure vial or round-bottom flask, dissolve the nitrile and

in the solvent. Stir for 15 minutes at RT to allow initial complexation. -

Addition: Add

. -

Reaction: Heat to reflux (or 105°C in a pressure vessel). Run for 12–24 hours.

-

Checkpoint: The reaction mixture often turns into a thick white slurry (zinc-tetrazolate complex). This is a good sign.

-

-

Workup (The "Break" Step):

-

Cool to RT.

-

Add 3N HCl until pH < 2. Vigorous stirring is required to break the Zn-Tetrazole bond. The slurry should dissolve or change texture.

-

Note: Beware of

evolution (See Safety Module).

-

-

Isolation:

-

Adjust pH to the isoelectric point (typically pH 4–5 for amino-tetrazoles) to precipitate the product.

-

If no precipitate forms: Extract with n-Butanol (highly effective for polar tetrazoles) or perform continuous extraction with Ethyl Acetate.

-

Method B: The TMS-Azide Route (Anhydrous)

Best for: Sterically hindered nitriles or substrates sensitive to aqueous conditions.

Reagents:

-

Morpholine Nitrile (1.0 equiv)

-

Trimethylsilyl Azide (

) (2.0 equiv) -

Dibutyltin oxide (

) (0.1 equiv) OR TBAF (0.5 equiv) -

Solvent: Toluene or DME (Dimethoxyethane)

Step-by-Step:

-

Dissolve nitrile and catalyst in Toluene.

-

Add

under inert atmosphere ( -

Reflux (110°C) for 16 hours.

-

Quench: Slowly add Methanol to cleave the silyl group.

-

Purification: Concentrate and employ the "Fluoride Wash" (see Section 5) to remove tin residues.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalled / Low Conversion

Q: I am using the standard Demko-Sharpless method (

-

Fix: Increase

loading to 1.1–1.5 equivalents. The first equivalent binds the amine; the excess drives the catalysis. -

Alternative: Switch to a higher boiling solvent (DMF or NMP) and raise the temperature to 120°C.

Q: Can I use Ammonium Chloride (

Issue 2: Isolation & Purity[1]

Q: My product is water-soluble and won't precipitate upon acidification. A: Morpholine tetrazoles are zwitterionic.

-

Fix 1 (Isoelectric Point): Do not acidify to pH 1. Adjust pH carefully to ~4.5–5.5. This is the region of minimum solubility for the zwitterion.

-

Fix 2 (The n-Butanol Trick): If it stays in water, saturate the aqueous layer with NaCl and extract 3x with n-Butanol. Evaporate the butanol to recover the product.

Q: I see a "gum" that won't crystallize. A: This is often trapped Zinc salts or solvent inclusions.

-

Fix: Triturate the gum with refluxing Ethyl Acetate or Ethanol. If using Method B (Tin), you likely have organotin contamination.

Diagram 2: Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing yield loss in morpholine-tetrazole synthesis.

Advanced Purification: Removing Tin & Metals

If you utilize Method B (Organotin) , removing toxic tin residues is mandatory for biological testing.

The KF/Silica Method (High Efficiency):

-

Dissolve the crude reaction mixture in THF or Ether.

-

Add a mixture of Potassium Fluoride (KF) and Silica Gel (1:1 by weight, approx 10g per 1g of tin reagent).

-

Stir vigorously for 2 hours. The fluoride converts soluble organotin chlorides/azides into insoluble polymeric tin fluorides.

-

Filter through a celite pad. The tin remains on the filter; the product passes through.

Safety & Compliance (Critical)

| Hazard | Risk Description | Mitigation Strategy |

| Hydrazoic Acid ( | Highly toxic, explosive gas formed when Azide contacts Acid. | Maintain reaction pH > 7 until workup. During acidic workup, ensure vigorous ventilation. Keep a saturated Sodium Bicarbonate trap on the exhaust. |

| Heavy Metal Azides | Reaction of Azide with Cu, Pb, or Brass plumbing creates explosives.[1][2] | Never pour azide solutions down the sink. Quench excess azide with Nitrous Acid (NaNO2 + H2SO4) before disposal. |

| Pressure | High-temperature reactions can pressurize vessels. | Use rated pressure vials (e.g., Q-Tube or heavy-wall glass) behind a blast shield. |

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][4] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

-

Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry. A Review. Organic Preparations and Procedures International, 26(5), 499–531.

- Harrowven, D. C., & Guy, I. L. (2004). Removal of Tributyltin Residues in Tetrazole Synthesis. Chemical Communications. (General reference for KF/Silica method protocols).

Sources

Technical Support Center: Efficient Removal of Unreacted Azide from Tetrazolyl Morpholine Reaction Mixtures

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted sodium azide (NaN₃) from reaction mixtures containing tetrazolyl morpholine compounds. Ensuring the complete removal of residual azide is critical for downstream applications, safety, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted sodium azide so critical?

A1: Complete removal is paramount for three primary reasons:

-

Toxicity: Sodium azide is highly toxic and rapidly absorbed through the skin.[1][2] It is a potent inhibitor of cytochrome oxidase, similar to cyanide.[2] Its presence in a final active pharmaceutical ingredient (API) is unacceptable.

-

Downstream Reaction Interference: The azide anion is a potent nucleophile and can interfere with subsequent reaction steps. Furthermore, azide can poison catalysts, such as palladium, used in common cross-coupling reactions.

-

Safety Hazard: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[1][3] It can also react with heavy metals (e.g., copper, lead, zinc) in plumbing or on laboratory equipment (like metal spatulas) to form dangerously shock-sensitive and explosive metal azides.[1][4][5] For this reason, azide waste should never be poured down the drain.[4][5]

Q2: What are the primary methods for removing residual sodium azide from an organic reaction mixture?

A2: The strategy depends on whether you want to isolate your product first or destroy the azide in the reaction pot.

-

Aqueous Work-up/Extraction: This is the most common initial step. Sodium azide has high water solubility (~40 g/100 mL), whereas most organic products, like many tetrazolyl morpholine derivatives, are soluble in organic solvents.[6] An extractive work-up will partition the bulk of the sodium azide into the aqueous phase.[7][6] The combined aqueous layers must then be treated as hazardous waste and chemically quenched.[6]

-

Chemical Quenching: This involves converting the azide into inert nitrogen gas (N₂). The most established method is the addition of nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a dilute acid.[3][4][8] This is typically performed on the aqueous waste stream after extraction.

Q3: How can I be certain that all the azide has been removed or destroyed?

A3: A multi-step verification process is recommended:

-

During Quenching: When destroying azide waste with nitrous acid, the reaction is considered complete when an excess of nitrous acid is detected. This is easily checked using starch-iodide paper, which will turn dark blue in the presence of excess HNO₂.[4][7]

-

Qualitative Spot Test: A simple colorimetric test can detect the presence of azide ions. Adding a drop of ferric chloride (FeCl₃) solution to an acidified sample of your aqueous layer will produce a red color if azide is present.[5][9]

-

Analytical Quantification: For final products in drug development, a validated analytical method is required to quantify residual azide to parts-per-million (ppm) levels. Techniques like HPLC with UV detection (often after derivatization) or ion chromatography are commonly used.[10][11]

Troubleshooting Guide: In-Depth Scenarios

Scenario 1: My standard aqueous work-up isn't removing all the azide. My next reaction step is failing.

This is a common issue, especially if the product has some water solubility or if the reaction was run in a water-miscible solvent like DMF.

Underlying Cause: Insufficient partitioning of sodium azide into the aqueous phase. Trace amounts of azide can poison sensitive downstream catalysts or compete in subsequent reactions.

Solution Pathway:

-

Optimize the Extraction:

-

Increase Wash Volume & Repetitions: Do not rely on a single wash. Perform at least 3-4 washes with deionized water or, preferably, a saturated brine (NaCl) solution. Brine can decrease the solubility of organic compounds in the aqueous layer, improving recovery.[7]

-

Back-Extraction: After the initial washes, you can perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.

-

-

Consider an Alternative Quenching Strategy (Staudinger Reaction):

-

If your tetrazolyl morpholine product is stable to mild reducing agents, you can treat the organic layer directly with a phosphine, such as triphenylphosphine (PPh₃). This is known as the Staudinger reaction, which converts the azide to an amine and PPh₃ to triphenylphosphine oxide (Ph₃P=O).[12][13][14] While this converts the azide, it introduces a new impurity (Ph₃P=O) that must be removed, typically via chromatography. This method is advantageous as it is very mild and high-yielding.[15][16]

-

Caption: Decision workflow for isolating product and treating azide waste.

Scenario 2: My product is a water-soluble salt. How can I remove sodium azide?

Extractive work-up is not feasible if your product has high aqueous solubility. In this case, purification methods that differentiate based on properties other than solvent partitioning are required.

Solution Pathway:

-

Chromatography:

-

Reverse-Phase Chromatography (C18): This is often the best choice. Sodium azide is highly polar and will elute in the void volume with a highly aqueous mobile phase, while the more retained organic product can be eluted later by increasing the organic solvent (e.g., acetonitrile or methanol) concentration.

-

Ion-Exchange Chromatography: If your tetrazolyl morpholine has a net charge (e.g., it's a quaternary ammonium salt or has been protonated), ion-exchange chromatography can be highly effective at separating it from the neutral or anionic azide.

-

-

Recrystallization: This method relies on differences in solubility between your product and sodium azide in a given solvent system. It may require significant screening to find a solvent in which your product is sparingly soluble at low temperatures but highly soluble at high temperatures, while sodium azide remains soluble at all temperatures.

| Method | Principle | Advantages | Disadvantages |

| Reverse-Phase HPLC | Polarity | High resolution, widely applicable. | Requires specialized equipment, can be costly for large scales. |

| Ion-Exchange Chrom. | Charge | Excellent for charged molecules, high capacity. | Product must be charged, requires pH control. |

| Recrystallization | Differential Solubility | Cost-effective, scalable. | Can be low-yielding, requires extensive solvent screening. |

Detailed Experimental Protocols

Protocol 1: Chemical Quenching of Aqueous Azide Waste

This protocol describes the safe destruction of sodium azide in aqueous layers collected from an extractive work-up.[4][5][17]

! CAUTION ! This procedure must be performed in a certified chemical fume hood. It generates toxic nitric oxide (NO) gas. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

Materials:

-

Aqueous waste containing sodium azide.

-

20% (w/v) aqueous solution of sodium nitrite (NaNO₂).

-

20% (v/v) aqueous solution of sulfuric acid (H₂SO₄).

-

Starch-iodide test paper.

-

Large three-necked flask equipped with a mechanical stirrer and an addition funnel.

Procedure:

-

Setup: Place the aqueous azide waste in the three-necked flask and cool the flask in an ice bath.

-

Add Nitrite: While stirring vigorously, add the 20% sodium nitrite solution. Use a 40% excess relative to the amount of sodium azide (approx. 1.5 g of NaNO₂ for every 1.0 g of NaN₃).[4][5]

-

Acidify Slowly: Fill the addition funnel with the 20% sulfuric acid solution. Add the acid dropwise to the stirred, cold mixture. The order of addition is critical to prevent the formation of explosive hydrazoic acid.[7][17] You will observe gas evolution (N₂ and NO).[7] Maintain a slow addition rate to control the reaction.

-

Test for Completion: After gas evolution ceases, allow the mixture to stir for an additional 30 minutes. Test for completion by dipping a strip of starch-iodide paper into the solution. A positive test (the paper turns dark blue) indicates that excess nitrous acid is present and all the azide has been destroyed.[4][7]

-

Troubleshooting the Test: If the test is negative, it means quenching may be incomplete.[7]

-

First, check that the solution is acidic. If not, continue adding acid dropwise.

-

If it is acidic, add another small portion of the sodium nitrite solution, stir, and re-test.[7]

-

-

Disposal: Once the quench is complete, neutralize the solution with a base (e.g., NaOH) to a pH between 6-9 before disposing of it according to your institution's hazardous waste procedures.[5]

Caption: Reaction scheme for the destruction of sodium azide with nitrous acid.

Protocol 2: Qualitative Test for Residual Azide

This quick test can confirm the presence or absence of azide in aqueous solutions (e.g., waste streams or purification fractions).[5][9]

Materials:

-

Sample solution to be tested.

-

1 M Hydrochloric acid (HCl).

-

5% (w/v) Ferric chloride (FeCl₃) solution.

-

Spot plate or small test tube.

Procedure:

-

Place 1-2 drops of the sample solution onto a spot plate.

-

Add 1 drop of dilute HCl to acidify the sample.

-

Add 1 drop of the FeCl₃ solution.

-

Observe: The immediate formation of a deep red color indicates the presence of azide ions. A yellow or light brown color (the color of the FeCl₃ solution itself) is a negative result.[5][9]

References

-

Staudinger reaction - Wikipedia. [Link]

-

Staudinger Reaction - Organic Chemistry Tutor. [Link]

-

Staudinger Reaction - Organic Chemistry Portal. [Link]

-

How to quench azide - Reddit r/Chempros. [Link]

-

Mechanism of the Azide-Nitrite Reaction. Part II. - RSC Publishing. [Link]

-

Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange. [Link]

-

Assay for Parts-Per-Million Levels of Azide in Drug Substances - LCGC North America. [Link]

-

How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? - ResearchGate. [Link]

-

Lab Safety Guideline: Sodium Azide - The University of Tennessee Health Science Center. [Link]

-

How to removed Sodium azide ? - ResearchGate. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - University of New Mexico Chemistry Department. [Link]

-

Detection of Azide - ChemSee. [Link]

-

Sodium Azide Removal Protocol - Creative Biolabs. [Link]

-

Quantitation of Azide and Lead in Lead Azide by Voltammetric Method - Propellants, Explosives, Pyrotechnics. [Link]

-

A traditional process for quenching of excess sodium azide present in... - ResearchGate. [Link]

-

OSHA Method ID-211: Sodium Azide and Hydrazoic Acid in Workplace - US EPA. [Link]

-

Sodium azide - Wikipedia. [Link]

-

Sodium Azide NaN3 - Division of Research Safety, University of Illinois. [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - Molecules. [Link]

-

Sodium Azide Standard Operating Protocol - UCLA-DOE Institute. [Link]

-

Sodium Azide-Sonic Boom Boy - Scientific Update. [Link]

- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google P

-

tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. [Link]

-

The Yield of Sodium Azide - J-STAGE. [Link]

-

Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases - Samarra Journal of Pure and Applied Science. [Link]

-

Synthesis and study of some properties of new tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine - Russian Journal of General Chemistry. [Link]

-

1H-Tetrazole synthesis - Organic Chemistry Portal. [Link]

-

Synthesis and study of some properties of new tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine | Request PDF - ResearchGate. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Study of Some Properties of New Tetrazole-Containing Derivatives of Morpholin-4-yl-1,3,5-triazine and 4-Methylpiperidin-1-yl-1,3,5-triazine - ResearchGate. [Link]

-

Recent progress in the synthesis of morpholines - Academia.edu. [Link]

-

ChemInform Abstract: Iron(III) Chloride as an Efficient Catalyst for Stereoselective Synthesis of Glycosyl Azides and a Cocatalyst with Cu(0) for the Subsequent Click Chemistry. - ResearchGate. [Link]

- A kind of sodium azide quick detection test paper and its application - Google P

-

Iron (III) chloride test results | Download Scientific Diagram - ResearchGate. [Link]

-

Aspirin Lab Part V: Iron (III)chloride test - YouTube. [Link]

Sources

- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 2. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

- 3. Sodium azide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CN107121429A - A kind of sodium azide quick detection test paper and its application - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Staudinger Reaction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Staudinger Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. reddit.com [reddit.com]

Resolving pH-dependent solubility issues of tetrazole compounds

Topic: Resolving pH-Dependent Solubility Issues of Tetrazole Compounds Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The Tetrazole Paradox

Welcome to the TetraSolv Support Center. If you are here, you are likely dealing with a 5-substituted 1H-tetrazole drug candidate.[1] You chose this scaffold because it is a classic bioisostere for a carboxylic acid—offering similar acidity (

However, you are likely encountering the "Tetrazole Paradox" : the very property that makes it a good drug (acidity) creates a nightmare for formulation. In the low pH of the stomach (pH 1.2), tetrazoles are protonated, neutral, and often practically insoluble. This leads to erratic bioavailability, precipitation during dissolution testing, and salt disproportionation in solid dosage forms.

This guide moves beyond basic textbook definitions to address the specific thermodynamic and kinetic challenges of tetrazole solubility.

Module 1: The Solubility Cliff (Theory)

To troubleshoot, you must first visualize the ionization landscape. Tetrazoles exhibit a sharp "solubility cliff" near their

The Ionization Equilibrium

At pH <

Figure 1: The pH-dependent ionization switch of 5-substituted tetrazoles. Note the critical transition point around pKa 4.5.

Module 2: Troubleshooting & FAQs

Issue 1: The "Crash Out" Phenomenon

User Question: "I prepared a 10 mg/mL stock solution of my tetrazole in DMSO. When I spike it into Simulated Gastric Fluid (SGF) for a kinetic solubility assay, it precipitates immediately. Why?"

Scientist Diagnosis: This is a classic "Spring and Parachute" failure .

-

The Spring: DMSO holds your compound in a high-energy, supersaturated state.

-

The Shock: Upon hitting SGF (pH 1.2), the pH drops below the tetrazole's

(approx 4.8). The compound instantly protonates to its neutral form. -

The Crash: Without a "parachute" (solubilizer), the intrinsic solubility (

) of the neutral form is exceeded, and it crystallizes out.

Corrective Protocol: Do not rely on DMSO stocks alone for biorelevant prediction. You must engineer a "parachute."

-

Step 1: Pre-dissolve in a lipidic vehicle or surfactant-rich concentrate (e.g., PEG400/Tween 80).

-

Step 2: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) in the media. It acts as a crystallization inhibitor, maintaining the "spring" state longer by preventing nucleation.

Issue 2: Salt Disproportionation in Tablets

User Question: "We formulated a sodium salt of our tetrazole to improve dissolution. It worked initially, but after 3 months of stability testing at 40°C/75% RH, the dissolution rate slowed significantly. Raman imaging shows free acid on the tablet surface."

Scientist Diagnosis:

You are witnessing Salt Disproportionation .[2][3]

Tetrazole salts are weak bases. In the presence of moisture (humidity) and acidic excipients (or even atmospheric

Corrective Protocol:

-

Buffer the Microenvironment: Incorporate a basic alkalizing agent (e.g.,

or Meglumine) into the granule matrix to keep the micro-pH > 6.0. -

Avoid Acidic Excipients: Never use acidic binders like Citric Acid or unbuffered microcrystalline cellulose with tetrazole salts.

Module 3: Advanced Formulation Strategies

When simple pH adjustment fails, use these structural strategies.

Strategy A: Rational Salt Selection

Not all counter-ions are equal. For tetrazoles, you need a counter-ion that prevents disproportionation while maintaining solubility.

| Counter-Ion | pH of 1% Soln | Risk Profile | Recommendation |

| Sodium ( | ~7.0 - 8.0 | High hygroscopicity; prone to disproportionation by atmospheric | Use only with alkalizing agents. |

| Potassium ( | ~7.0 - 8.0 | Similar to Na, but often less hygroscopic. | Good alternative if Na is too hygroscopic. |

| Lysine | ~9.5 | Low Risk. Provides intrinsic buffering capacity. | Gold Standard for tetrazoles. |

| Tromethamine | ~10.0 | Moderate Risk. Good solubility, but potential for oxidation. | Use if Lysine fails. |

Strategy B: Cyclodextrin Ternary Complexes

Tetrazoles often have a hydrophobic aromatic ring (like the biphenyl in Valsartan) that fits well into Beta-Cyclodextrin (

The "Ternary" Trick: Don't just use CD + Drug. Add a water-soluble polymer (HPMC).

-

Mechanism: The polymer bridges the CD-drug complexes, forming supramolecular aggregates that solubilize more drug than CD alone (up to 50% reduction in CD required).

Workflow Diagram:

Figure 2: Decision tree for stabilizing tetrazole formulations, moving from salt selection to complexation.

Module 4: Analytical Methodologies

Standard Operating Procedure: Measuring Thermodynamic Solubility Do not use kinetic methods (DMSO spike) for final data.

-

Preparation: Add excess solid tetrazole (free acid) to the buffer (pH 1.2, 4.5, 6.8).

-

Equilibration: Shake for 24–48 hours at 37°C.

-

pH Check (Critical): Measure the pH after saturation. Tetrazoles are acidic; they may lower the buffer pH, giving you a false "low" solubility reading if the buffer capacity is exceeded.

-

Filtration: Use a PVDF filter (low binding).

-

Quantification: HPLC-UV is mandatory.

-

Warning: Do not use a plate reader (UV-Vis) directly on the solution. Micro-precipitates (scattering) will read as absorbance, giving false high solubility results.

-

References

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

- Establishes the fundamental pKa similarities between carboxylic acids and tetrazoles.

-

Purdue University (Patel, M.) . (2012). "Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation." Purdue e-Pubs. Link

- Definitive source on the mechanism of salt disproportion

-

Loftsson, T., & Brewster, M. E. (2012). "Cyclodextrins as functional excipients: methods to enhance complexation efficacy." Journal of Pharmaceutical Sciences. Link

- Source for the "Ternary Complex" strategy (Drug + CD + Polymer) to improve solubility.

-

Butler, J. M., & Dressman, J. B. (2010). "The developability classification system: application of biopharmaceutics concepts to formulation development." Journal of Pharmaceutical Sciences. Link

- Provides the framework for understanding solubility-limited absorption (DCS Class IIb).

Sources

Overcoming steric hindrance in 2-substituted morpholine synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted morpholines. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on overcoming the pervasive challenge of steric hindrance. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and successfully synthesize these valuable scaffolds.

Introduction: The Challenge of Steric Hindrance in 2-Substituted Morpholine Synthesis

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates. However, the introduction of substituents, particularly at the C-2 position, can be synthetically challenging. Steric hindrance from bulky groups can significantly lower reaction rates, decrease yields, and lead to the formation of unwanted side products. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis of 2-substituted morpholines, followed by detailed explanations and actionable solutions.

Problem 1: Low or no yield in the cyclization step to form the morpholine ring, especially with a bulky substituent at the C-2 position.

Possible Causes and Solutions:

-

Steric Repulsion in the Transition State: The intramolecular cyclization, often an S(_N)2 reaction, is highly sensitive to steric bulk. A large substituent on the carbon bearing the leaving group can hinder the backside attack of the nucleophilic nitrogen.

-

Solution 1: Employ a more reactive electrophile. Instead of traditional alkyl halides, consider using reagents that form a more reactive intermediate. For instance, the use of ethylene sulfate allows for a clean S(_N)2 reaction to form a zwitterionic intermediate, which then cyclizes under basic conditions. This method has shown success even with sterically demanding 1,2-amino alcohols.[1][2][3]

-

Solution 2: Switch to a catalytic approach with a suitable ligand. In metal-catalyzed reactions, the ligand plays a crucial role. For asymmetric hydrogenation of dehydromorpholines to introduce the C-2 substituent, using a bisphosphine-rhodium catalyst with a large bite angle can create a more open catalytic pocket, accommodating bulky groups and leading to high yields and enantioselectivities.[4]

-

Solution 3: Change the N-protecting group. In some catalytic systems, the protecting group on the nitrogen can influence reactivity. For example, in certain asymmetric hydrogenations, an N-Cbz group may give superior results compared to N-Boc or N-Ts, with the latter sometimes failing to yield any product.[4]

-

-

Unfavorable Reaction Conformation: The linear precursor must adopt a specific conformation to allow for cyclization. Bulky substituents can disfavor this conformation, increasing the activation energy of the reaction.

-

Solution: High-Temperature or Microwave Conditions. Increasing the reaction temperature can provide the necessary energy to overcome the conformational barrier. Microwave irradiation can sometimes be more effective than conventional heating in promoting cyclization for sterically hindered substrates.

-

Problem 2: Formation of significant side products, such as elimination products or intermolecular reaction products.

Possible Causes and Solutions:

-

Elimination as a Competing Reaction: When the intramolecular S(_N)2 reaction is slow due to steric hindrance, elimination can become a major competing pathway, especially with secondary alkyl halides and strong, bulky bases.

-

Solution 1: Use a less-hindered base. If a strong base is required, switch from a bulky base like potassium tert-butoxide to a smaller one like sodium hydride.

-

Solution 2: Activate the alcohol as a better leaving group. Instead of converting the alcohol to a halide, consider converting it to a tosylate or mesylate. These are excellent leaving groups and can often promote the desired substitution over elimination.

-

-

Intermolecular Reactions: If the concentration of the precursor is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.

-

Solution: High Dilution Conditions. Running the reaction at high dilution (e.g., <0.01 M) favors intramolecular processes. This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period.

-

Problem 3: In a palladium-catalyzed synthesis, the reaction fails with certain aryl bromides.

Possible Causes and Solutions:

-

Electronic Effects of the Aryl Bromide: The electronic nature of the aryl bromide can significantly impact the outcome of Pd-catalyzed carboamination reactions.

-

Observation: Attempts to use electron-poor aryl bromides have been reported to lead to complex mixtures of products.[5]

-

Solution: If possible, modify the synthetic strategy to use electron-rich or electron-neutral aryl bromides, as these have been shown to provide better yields of the desired morpholines.[5]

-

-

Steric Hindrance on the Coupling Partner: Extremely bulky substituents on the aryl bromide can prevent its oxidative addition to the palladium catalyst.

-

Observation: While a sterically hindered substrate like 2-bromotoluene can react successfully, a more hindered one like 1-bromo-2-methylnaphthalene may fail to react.[5]

-

Solution: If a highly substituted aryl group is required, it may be necessary to explore alternative coupling strategies or introduce the aryl group at a different stage of the synthesis.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-substituted morpholines?

A1: The primary strategies include:

-

Intramolecular Cyclization of N-substituted 2-aminoethanols: This is a classical and widely used approach where the nitrogen atom displaces a leaving group on the ethanol side chain.

-

Reductive Amination of 2-alkoxymorpholin-3-ones: This method allows for the introduction of the N-substituent in the final step.

-

Catalytic Methods: Modern approaches such as asymmetric hydrogenation of dehydromorpholines,[4] photocatalytic annulation,[6] and Pd-catalyzed carboamination[5] offer high levels of control and efficiency.

-

From Aziridines: Ring-opening of activated aziridines with a suitable oxygen nucleophile followed by cyclization is another effective strategy.[7]

Q2: How does the choice of catalyst influence the synthesis of sterically hindered 2-substituted morpholines?

A2: The catalyst is critical in overcoming steric barriers. For instance:

-

In asymmetric hydrogenation , catalysts with ligands that have a large bite angle, such as certain bisphosphine-rhodium complexes, can create a more accessible active site for bulky substrates.[4]

-

In photocatalytic synthesis , the photocatalyst, in combination with a Lewis acid and a Brønsted acid, can enable the construction of complex morpholine scaffolds from simple starting materials, often bypassing the need for pre-functionalized and sterically hindered intermediates.[6]

-

Iron(III) catalysis has been shown to be effective in the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines.[6]

Q3: What are some "green" or more sustainable approaches to morpholine synthesis?

A3: A notable green approach involves the use of ethylene sulfate as a reagent to react with 1,2-amino alcohols.[1][2][3] This method is advantageous because:

-

It avoids the use of harsh or toxic reagents like chloroacetyl chloride.

-

It is a redox-neutral process.

-

The reaction can often be performed in more environmentally friendly solvents.

Q4: Can you explain the mechanism of steric hindrance in the intramolecular cyclization to form the morpholine ring?

A4: The most common intramolecular cyclization proceeds via an S(_N)2 mechanism. Steric hindrance can impede this reaction in two primary ways:

-

Direct Steric Repulsion: A bulky substituent at the C-2 position physically blocks the trajectory of the attacking nucleophilic nitrogen, increasing the activation energy of the transition state.

-

Conformational Effects: The acyclic precursor must adopt a specific folded conformation (a gauche arrangement) to bring the nucleophile and the electrophilic center into proximity for cyclization. Bulky groups can create unfavorable steric interactions in this conformation, making it less populated and thus slowing down the reaction rate.

The following diagram illustrates the preferred transition state for cyclization and how a bulky substituent can disrupt it.

Caption: Steric hindrance in morpholine ring formation.

Experimental Protocols & Data

Protocol 1: General Procedure for Morpholine Synthesis via Ethylene Sulfate

This protocol is adapted from a green synthesis approach for morpholines.[1][2][3]

-

Zwitterion Formation:

-

In a suitable reaction vessel, dissolve the 1,2-amino alcohol (1.0 equiv) in 2-methyltetrahydrofuran (2-MeTHF).

-

Add ethylene sulfate (1.0-1.2 equiv) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The zwitterionic intermediate often precipitates from the solution.

-

Isolate the zwitterionic intermediate by filtration and wash with 2-MeTHF.

-

-

Cyclization:

-

Suspend the isolated zwitterionic intermediate in a mixture of 2-MeTHF and isopropanol (IPA).

-

Add potassium tert-butoxide (tBuOK, 1.1-1.5 equiv) to the suspension.

-

Heat the reaction mixture to 60 °C and stir until the reaction is complete (typically 2-16 hours).

-

Upon completion, cool the reaction mixture, quench with water, and extract the morpholine product with a suitable organic solvent.

-

Purify the product by distillation or chromatography.

-

Table 1: Comparison of Yields for 2-Substituted Morpholine Synthesis

| Entry | 2-Substituent | Method | Catalyst/Reagent | Yield (%) | Reference |

| 1 | Phenyl | Asymmetric Hydrogenation | SKP-Rh complex | >99 | [4] |

| 2 | 4-Fluorophenyl | Asymmetric Hydrogenation | SKP-Rh complex | >99 | [4] |

| 3 | 2-Methylphenyl | Pd-catalyzed Carboamination | Pd(OAc)(_2)/P(2-furyl)(_3) | 66 | [5] |

| 4 | Phenyl | Photocatalytic Annulation | Visible light, Lewis acid, Brønsted acid | High | [6] |

| 5 | Various Alkyl/Aryl | Ethylene Sulfate Cyclization | Ethylene sulfate, tBuOK | Moderate to High | [1][2] |

Workflow for Troubleshooting Low Yields

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Separation of 1H- and 2H-Tetrazole Tautomers in HPLC

Welcome to the technical support center for the chromatographic separation of 1H- and 2H-tetrazole tautomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these closely related isomers. Here, we will delve into the underlying principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance your separation success.

The separation of 1H- and 2H-tetrazole tautomers presents a unique challenge in analytical chemistry due to their rapid interconversion and subtle differences in physicochemical properties.[1][2] As bioisosteres of carboxylic acids, tetrazoles are crucial moieties in many pharmaceutical compounds, making their accurate quantification and characterization essential.[3][4][5] This resource is structured to address the common issues encountered during HPLC method development and routine analysis.

Understanding the Challenge: The Nature of Tetrazole Tautomers

5-substituted tetrazoles can exist as two distinct tautomeric forms: the 1H- and 2H-isomers.[5] The position of the proton on the tetrazole ring profoundly impacts the molecule's properties.[4][6]

-

Polarity and Dipole Moment : The 1H-tautomer is generally more polar and possesses a larger dipole moment compared to the 2H-tautomer.[4][7][8][9] This difference is a key factor that can be exploited for chromatographic separation.

-

Acidity (pKa) : The unsubstituted 1H-tetrazole has a pKa of approximately 4.9, making it a weak acid.[4][10] The 2H-tautomer is typically a weaker acid.[4]

-

Tautomeric Equilibrium : The equilibrium between the 1H and 2H forms is influenced by the physical state, solvent polarity, and the nature of the substituent at the C5 position.[6] In polar solvents, the more polar 1H-tautomer is often favored, while the 2H-tautomer can be more stable in the gas phase.[4][5][6][10]

A summary of the key physicochemical properties is presented below:

| Property | 1H-Tetrazole Tautomer | 2H-Tetrazole Tautomer | Reference(s) |

| Polarity | More Polar | Less Polar | [4][7][8][9] |

| Acidity (pKa of unsubstituted) | ~4.9 | Generally Weaker Acid | [4][10] |

| Stability in Polar Solvents | Generally Favored | Less Favored | [6][7] |

| Stability in Gas Phase | Less Stable | More Stable | [4][5][6][10] |

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a single, broad peak for my tetrazole-containing compound instead of two distinct peaks for the tautomers?

This is a common observation and can be attributed to a few factors:

-

Rapid Interconversion : If the rate of tautomerization is fast relative to the chromatographic timescale, the two forms will not be resolved and will instead elute as a single, potentially broadened peak.[2]

-

Insufficient Selectivity : The chosen chromatographic conditions (stationary phase, mobile phase) may not be providing enough selectivity to differentiate between the subtle structural differences of the tautomers.

Troubleshooting Steps:

-

Lower the Column Temperature : Reducing the temperature can slow down the rate of interconversion, potentially allowing for the resolution of the two tautomers.[2]

-

Optimize Mobile Phase pH : The ionization state of the tetrazole ring is highly dependent on the mobile phase pH.[11][12][13] Adjusting the pH to be at least 2 units away from the pKa of the analyte can help to suppress ionization and favor one tautomeric form, leading to sharper peaks.[14]

-

Explore Different Stationary Phases : If a standard C18 column is not providing separation, consider alternative stationary phases. A phenyl-hexyl or a polar-embedded phase might offer different selectivity through pi-pi or hydrogen bonding interactions.

Q2: I'm observing peak tailing with my tetrazole analyte. What are the likely causes and how can I fix it?

Peak tailing is a frequent issue, especially with nitrogen-containing heterocyclic compounds like tetrazoles.[15][16]

-

Secondary Interactions : The primary cause is often secondary interactions between the basic nitrogen atoms of the tetrazole and acidic residual silanol groups on the silica-based stationary phase.[16][17]

-

Column Overload : Injecting too much sample can lead to peak tailing.[16][18]

-

Inadequate Buffering : If the mobile phase pH is not well-controlled, interactions between the analyte and the stationary phase can vary, leading to tailing.[14]

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Guides

Issue: Poor or No Separation of Tautomers

Underlying Cause: The primary challenge in separating 1H- and 2H-tetrazole tautomers lies in their structural similarity and potential for rapid interconversion. The key is to manipulate the chromatographic conditions to exploit their subtle differences in polarity and interaction with the stationary phase.

Step-by-Step Troubleshooting Protocol:

-

Mobile Phase pH Adjustment (The Most Critical Parameter):

-

Rationale: The ionization state of the tetrazole ring is highly sensitive to pH.[11][12] By controlling the pH, you can influence the predominant tautomeric form and its interaction with the stationary phase.

-

Protocol:

-

Determine the pKa of your 5-substituted tetrazole. The parent 1H-tetrazole has a pKa of ~4.9.[4][10]

-

Prepare a series of mobile phases with pH values buffered at least 1.5-2 pH units above and below the pKa. For a pKa of 4.9, you might test pH 3.0, 4.0, 6.0, and 7.0.

-

Use a high-purity, modern C18 column to minimize silanol interactions.

-

Equilibrate the column thoroughly with each new mobile phase before injection.

-

Inject the sample and observe the peak shape and resolution. Often, at a pH where the tetrazole is in a single ionic state (either fully protonated or deprotonated), you will achieve a sharper peak. Separation of the tautomers may be more favorable under conditions where one form is neutral and the other is partially ionized.

-

-

-

Stationary Phase Selection:

-

Rationale: Standard C18 phases rely on hydrophobic interactions. Alternative stationary phases can introduce different separation mechanisms.

-

Recommendations:

-

Phenyl-Hexyl: Offers pi-pi interactions which can differentiate between the aromatic systems of the two tautomers.

-

Polar-Embedded Phases (e.g., C18 with an embedded amide or carbamate group): These phases can provide enhanced hydrogen bonding capabilities, potentially interacting differently with the N-H protons of the two tautomers.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar tetrazole derivatives, HILIC can be a powerful alternative to reversed-phase chromatography.

-

-

-

Temperature Optimization:

-

Rationale: Lowering the temperature can slow the kinetics of tautomer interconversion, making chromatographic separation more feasible.[2]

-

Protocol:

-

Using the most promising mobile phase and stationary phase combination from the previous steps, set the column oven to a low temperature (e.g., 10-15°C).

-

Allow the system to fully equilibrate at the lower temperature.

-

Inject the sample and compare the chromatogram to that obtained at ambient temperature. Look for improved resolution or the appearance of a shoulder on the main peak.

-

-

Experimental Workflow Diagram:

Caption: Workflow for developing a separation method for tetrazole tautomers.

References

-

1H / 2H tautomerism of tetrazoles and some examples of substituted... - ResearchGate. Available from: [Link]

-

Tetrazole - Wikipedia. Available from: [Link]

-